Comparative Uterotonic Potency: Glycine, N-(3-hydroxypropyl)- Derivative (HPOT) vs. Oxytocin and Other Analogs
The oxytocin analog HPOT, which incorporates Glycine, N-(3-hydroxypropyl)- in place of proline at position 7, demonstrates significantly higher potency (lower EC₅₀) for inducing uterine contractions in human tissue compared to oxytocin (OT), carbetocin, and the related analog FBOT [1].
| Evidence Dimension | Potency (EC₅₀) for uterine contraction in ex vivo human tissue |
|---|---|
| Target Compound Data | 190 pM |
| Comparator Or Baseline | Oxytocin: 5,340 pM; Carbetocin: 12,090 pM; FBOT: 556 pM |
| Quantified Difference | HPOT is approximately 28-fold more potent than oxytocin and 2.9-fold more potent than FBOT based on EC₅₀ values. |
| Conditions | Ex vivo contraction of human uterus isolated from cesarean delivery samples. EC₅₀ calculated from concentration-response curves [1]. |
Why This Matters
The exceptionally high potency of HPOT, derived from the specific incorporation of N-(3-hydroxypropyl)glycine, suggests its utility in developing next-generation uterotonics requiring lower doses to achieve effective uterine contraction, which is critical for managing postpartum hemorrhage with potentially fewer side effects.
- [1] Cherepanov SM, Yuhi T, Iizuka T, Hosono T, Ono M, Fujiwara H, et al. (2023) Two oxytocin analogs, N-(p-fluorobenzyl) glycine and N-(3-hydroxypropyl) glycine, induce uterine contractions ex vivo in ways that differ from that of oxytocin. PLoS ONE 18(2): e0281363. (Table 1) View Source
